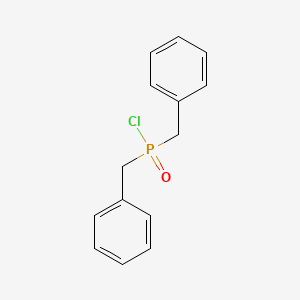
DIBENZYLPHOSPHORYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBENZYLPHOSPHORYL CHLORIDE is an organophosphorus compound with the molecular formula C14H14ClOP. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity and utility in organic synthesis. This compound is primarily used as an intermediate in the synthesis of various organic and inorganic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DIBENZYLPHOSPHORYL CHLORIDE can be synthesized through the reaction of dibenzylphosphine oxide with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction is as follows:
(C6H5CH2)2P(O)H+SOCl2→(C6H5CH2)2P(O)Cl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of dibenzylphosphinic chloride often involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: DIBENZYLPHOSPHORYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphinic acid and hydrochloric acid.
Reduction: It can be reduced to dibenzylphosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Dibenzylphosphinic amides, esters, and thiol derivatives.
Hydrolysis: Dibenzylphosphinic acid.
Reduction: Dibenzylphosphine.
Wissenschaftliche Forschungsanwendungen
DIBENZYLPHOSPHORYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: It is used in the preparation of phosphinic acid derivatives, which have applications in enzyme inhibition studies.
Medicine: Phosphinic acid derivatives synthesized from dibenzylphosphinic chloride are investigated for their potential as therapeutic agents, particularly as enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of dibenzylphosphinic chloride involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form phosphinic derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
DIBENZYLPHOSPHORYL CHLORIDE can be compared with other similar compounds such as:
Diphenylphosphinic chloride: Similar in structure but with phenyl groups instead of benzyl groups. It is also used in organic synthesis and has similar reactivity.
Dibenzylphosphine oxide: The precursor to dibenzylphosphinic chloride, used in similar applications but lacks the reactivity of the chloride derivative.
Dibenzylphosphinic acid: The hydrolysis product of dibenzylphosphinic chloride, used in different applications due to its acidic nature.
Uniqueness: this compound is unique due to its specific reactivity and the presence of benzyl groups, which can influence the steric and electronic properties of the resulting phosphinic derivatives. This makes it a valuable reagent in the synthesis of specialized organophosphorus compounds.
Eigenschaften
Molekularformel |
C14H14ClOP |
|---|---|
Molekulargewicht |
264.68 g/mol |
IUPAC-Name |
[benzyl(chloro)phosphoryl]methylbenzene |
InChI |
InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
SMVXYBYTGKEHCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














